molecular formula C11H17N3O3S B2726633 N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)methanesulfonamide CAS No. 2034562-83-7

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)methanesulfonamide

Cat. No. B2726633
CAS RN: 2034562-83-7
M. Wt: 271.34
InChI Key: QWMPISDWIRCNQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)methanesulfonamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential for use in various biochemical and physiological studies. In

Scientific Research Applications

Molecular Structure Analysis

  • Theoretical Structure and Vibrational Analysis: Ethyl methanesulfonate, a compound structurally related to N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)methanesulfonamide, is studied for its electronic structure using density functional theory and Moller-Plesset second-order perturbation theory. The natural bond orbital (NBO) technique highlights the characteristics of the methanesulfonate anion as a leaving group in alkylation reactions (Tuttolomondo et al., 2005).

Antitumor Activity

  • Synthesis and Antitumor Activity of Analogs: A study explores N-[4-(2'-oxo-2H-pyrano[2,3-b]quinolin-5'-ylamino)-phenyl]-methanesulfonamides as amsacrine-like derivatives. The research shows that replacing the acridine moiety with a 2-oxo-2H-pyrano[2,3-b]quinoline system significantly affects anticancer activity and DNA intercalation propensity (Chilin et al., 2009).

Enzyme Inhibition Studies

  • Methionine Aminopeptidase Inhibition: Quinolinyl sulfonamides, including N-(quinolin-8-yl)methanesulfonamide, are potent inhibitors of methionine aminopeptidase (MetAP). These inhibitors show variable potencies depending on metal concentration and type, highlighting their role in enzyme activity modulation (Huang et al., 2006).

Catalytic Conversion Research

  • Catalytic Conversion of Methane: Lithium-doped magnesium oxide, a related catalyst, demonstrates high activity for converting methane to ethylene and ethane, suggesting potential applications for N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)methanesulfonamide in similar catalytic processes (Ito & Lunsford, 1985).

Liquid-Liquid Extraction Applications

  • Extraction of Mercuric Ions: N-octyl methane sulfonamide, related to N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)methanesulfonamide, efficiently extracts Hg(II) ions from aqueous solutions. This study indicates potential applications in selective extraction processes (Bic¸ak et al., 2003).

Methane Mono-Oxygenase Studies

  • Methane Oxidation: Methane mono-oxygenase from Methylococcus capsulatus (Bath) demonstrates the oxidation of various methane derivatives, including methanol. This enzyme's broad substrate specificity suggests potential applications for related compounds in methane oxidation (Colby et al., 1977).

properties

IUPAC Name

N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c1-18(16,17)12-6-7-14-11(15)8-9-4-2-3-5-10(9)13-14/h8,12H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMPISDWIRCNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1C(=O)C=C2CCCCC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)methanesulfonamide

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